MuRF1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

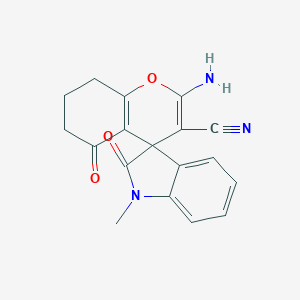

2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-21-12-6-3-2-5-10(12)18(17(21)23)11(9-19)16(20)24-14-8-4-7-13(22)15(14)18/h2-3,5-6H,4,7-8,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTHFLXWLSPJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)CCC4)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MuRF1-IN-1: A Technical Guide to its Mechanism of Action in Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of MuRF1-IN-1, a small molecule inhibitor of the E3 ubiquitin ligase Muscle RING Finger 1 (MuRF1). MuRF1 is a critical mediator of muscle atrophy, making it a key therapeutic target for muscle wasting conditions. This document details the molecular interactions, cellular effects, and the experimental basis for the characterization of this compound, presenting quantitative data, experimental protocols, and visual representations of its mechanism.

Core Mechanism of Action

This compound, also identified as EMBL chemical core ID#704946 and MyoMed-205, is a novel compound designed to interfere with the function of MuRF1 in skeletal muscle cells.[1][2] Its primary mechanism of action is the inhibition of the protein-protein interaction between MuRF1 and its substrate, the giant sarcomeric protein titin.[1][3] By disrupting this interaction, this compound prevents the subsequent ubiquitination and degradation of key myofibrillar proteins, thereby mitigating muscle atrophy.[1] Furthermore, this compound has been shown to inhibit the E3 ligase activity of MuRF1, further preventing the tagging of proteins for proteasomal degradation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing key metrics for its inhibitory activity and efficacy in cellular and animal models of muscle atrophy.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay Method | Reference |

| IC50 (MuRF1-Titin Interaction) | < 25 µM | AlphaScreen | |

| MuRF1 E3 Ligase Activity | Inhibitory | In Vitro Ubiquitination Assay |

Table 2: Cellular Efficacy of this compound in Dexamethasone-Induced Myotube Atrophy

| Parameter | Concentration | Effect | Cell Line | Reference |

| MuRF1 mRNA Expression | 10 µM | Attenuated dexamethasone-induced increase | C2C12 myotubes | |

| Myofiber Atrophy | 10 µM | Prevented | C2C12 myotubes | |

| Cytotoxicity | Increasing concentrations | Low | C2C12 myoblasts and myocytes |

Table 3: In Vivo Efficacy of MyoMed-205 (this compound) in a Rat Model of HFpEF

| Parameter | Treatment | Effect | Animal Model | Reference |

| MuRF1 Protein Levels | MyoMed-205 | Numerically decreased upregulation | ZSF1-HFpEF rats | |

| Myostatin (GDF8) Levels | MyoMed-205 | Significantly reduced upregulation | ZSF1-HFpEF rats | |

| Muscle Fiber Cross-Sectional Area (CSA) | MyoMed-205 | Anti-atrophic effects observed in soleus and EDL muscles | ZSF1-HFpEF rats |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the MuRF1 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

AlphaScreen Assay for MuRF1-Titin Interaction

This protocol is based on the methodology used to identify inhibitors of the MuRF1-titin interaction.

Objective: To quantify the interaction between MuRF1 and titin and to screen for small molecule inhibitors.

Materials:

-

GST-tagged MuRF1 and His6-tagged titin A168-170 fragments.

-

Glutathione donor beads and Nickel chelate (Ni-NTA) acceptor beads.

-

Screening buffer (PBS, 1 mM DTT, 0.05% Tween 20).

-

Test compounds (e.g., this compound) dissolved in DMSO.

-

384-well white opaque microplates.

-

EnVision™ plate reader or similar instrument capable of AlphaScreen detection.

Procedure:

-

Prepare a reaction mixture containing 125 nM GST-MuRF1 and 250 nM His-titin in screening buffer.

-

Add test compounds at desired concentrations (e.g., for an 11-point titration, start at 200 µM with 1:1 serial dilutions). For control wells, add an equivalent volume of DMSO.

-

Incubate the mixture for 60 minutes at room temperature to allow for protein-protein interaction and compound binding.

-

Add 5 µg/mL of both glutathione-coated donor beads and Ni-NTA-coated acceptor beads to the reaction mixture.

-

Incubate for an additional 60 minutes at room temperature in the dark to allow for bead-protein binding.

-

Read the AlphaScreen signal using an EnVision™ plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro MuRF1 E3 Ligase (Autoubiquitination) Assay

This protocol is adapted from methods used to assess the E3 ligase activity of MuRF1.

Objective: To determine the effect of this compound on the E3 ubiquitin ligase activity of MuRF1.

Materials:

-

Recombinant human E1 activating enzyme (UBE1).

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5c).

-

Recombinant human MuRF1.

-

Human ubiquitin.

-

ATP.

-

Ubiquitination reaction buffer.

-

Test compounds (e.g., this compound) dissolved in DMSO.

-

SDS-PAGE gels and Western blotting reagents.

-

Anti-ubiquitin antibody.

Procedure:

-

Prepare a reaction mixture containing 75 nM UBE1, 1 µM UbcH5c, 100 µM ubiquitin, and 4 mM ATP in ubiquitination reaction buffer.

-

Add recombinant MuRF1 to the reaction mixture.

-

Add the test compound at various concentrations. For control wells, add an equivalent volume of DMSO.

-

Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitin chains on MuRF1 (autoubiquitination).

-

Data Analysis: Quantify the intensity of the high molecular weight ubiquitin smear for each condition to determine the extent of inhibition.

Dexamethasone-Induced C2C12 Myotube Atrophy Assay

This protocol is a standard method to induce muscle cell atrophy in vitro and to test the efficacy of potential therapeutics.

Objective: To evaluate the ability of this compound to prevent glucocorticoid-induced muscle cell atrophy.

Materials:

-

C2C12 myoblasts.

-

Growth medium (DMEM with 10% FBS).

-

Differentiation medium (DMEM with 2% horse serum).

-

Dexamethasone.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Fixation and staining reagents for microscopy (e.g., paraformaldehyde and hematoxylin and eosin).

-

Microscope with imaging software.

-

Reagents for RNA extraction and qPCR, or protein extraction and Western blotting.

Procedure:

-

Culture C2C12 myoblasts in growth medium until they reach confluence.

-

Induce differentiation into myotubes by switching to differentiation medium for 4-6 days.

-

Pre-treat the differentiated myotubes with this compound at various concentrations (e.g., 0.1 µM and 10 µM) for 2 hours.

-

Induce atrophy by adding dexamethasone (e.g., 1-10 µM) to the medium and incubate for 24-48 hours.

-

For morphological analysis:

-

Wash the myotubes with PBS, fix, and stain them.

-

Capture images using a microscope.

-

Measure the diameter of at least 100 myotubes per condition using imaging software.

-

-

For molecular analysis:

-

Harvest the cells for RNA or protein extraction.

-

Analyze MuRF1 mRNA expression by qPCR or MuRF1 protein levels by Western blot.

-

-

Data Analysis: Compare the myotube diameters and molecular markers between the different treatment groups (control, dexamethasone alone, and dexamethasone with this compound).

Conclusion

This compound represents a promising therapeutic candidate for the treatment of muscle wasting diseases. Its dual mechanism of inhibiting both the MuRF1-titin interaction and the E3 ligase activity of MuRF1 provides a robust approach to preventing the degradation of myofibrillar proteins. The data presented in this guide, along with the detailed experimental protocols, offer a comprehensive resource for researchers and drug developers working to advance novel therapies for muscle atrophy. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these preclinical findings into clinical applications.

References

- 1. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MyoMed-205 (MyoMed205) | MuRF1 (TRIM63) inhibitor | Probechem Biochemicals [probechem.com]

- 3. Muscle-specific RING finger-1 interacts with titin to regulate sarcomeric M-line and thick filament structure and may have nuclear functions via its interaction with glucocorticoid modulatory element binding protein-1 - PMC [pmc.ncbi.nlm.nih.gov]

MuRF1-IN-1: A Comprehensive Technical Overview of its Role in Combating Muscle Atrophy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Muscle atrophy, the progressive loss of muscle mass and function, is a debilitating condition associated with a wide range of diseases, including cancer, heart failure, and muscular dystrophies, as well as aging and disuse. A key driver of muscle atrophy is the ubiquitin-proteasome system (UPS), and specifically, the muscle-specific E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1). MuRF1 is upregulated in catabolic states and targets key structural proteins of the muscle for degradation. This technical guide provides a comprehensive overview of MuRF1-IN-1, a small molecule inhibitor of MuRF1, and its role in mitigating muscle atrophy. We will delve into its mechanism of action, present quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the associated biological pathways.

Introduction to MuRF1 and its Role in Muscle Atrophy

MuRF1, also known as TRIM63, is a pivotal regulator of muscle mass.[1][2] As a RING-type E3 ubiquitin ligase, it facilitates the transfer of ubiquitin to specific substrate proteins, marking them for degradation by the 26S proteasome.[3] Under conditions of muscle wasting, such as those induced by denervation, glucocorticoid treatment, immobilization, and cardiac cachexia, the expression of MuRF1 is significantly upregulated.[4][5] This upregulation is a critical step in the cascade of events leading to the breakdown of muscle tissue.

The significance of MuRF1 in muscle atrophy is underscored by genetic studies. Mice lacking MuRF1 (MuRF1-KO) exhibit significant resistance to muscle loss in various atrophy models. For instance, following 14 days of denervation, MuRF1-KO mice retained 36% more gastrocnemius muscle mass compared to their wild-type counterparts.

This compound: A Small Molecule Inhibitor of MuRF1

This compound, also identified as EMBL chemical core ID#704946, is a novel small molecule inhibitor designed to target MuRF1. Its primary mechanism of action involves the inhibition of the interaction between MuRF1 and its substrate, the giant sarcomeric protein titin. Additionally, this compound has been shown to inhibit the E3 ligase activity of MuRF1, thereby preventing the ubiquitination and subsequent degradation of its target proteins.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been evaluated in both in vitro and in vivo models of muscle atrophy. The following tables summarize the key quantitative findings.

| Parameter | Value | Assay Condition | Reference |

| IC50 (MuRF1-Titin Interaction) | <25 µM | AlphaScreen assay with GST-MuRF1 and His6-titin fragments. | |

| Inhibition of MuRF1 E3 Ligase Activity | Inhibits | In vitro auto-ubiquitination assay of full-length MuRF1. Specific IC50 not reported. |

| Muscle Type | Parameter Measured | Control (MCT) | This compound (MCT + Compound) | % Protection/Recovery | p-value | Reference |

| Tibialis Anterior (TA) | Wet Weight | Reduced | Preserved | Significant | <0.05 | |

| Fiber Cross-Sectional Area (CSA) | Reduced | Preserved | Significant | <0.05 | ||

| Extensor Digitorum Longus (EDL) | Wet Weight | Reduced | Normalized to sham levels | Significant | <0.05 | |

| Soleus | Wet Weight | Reduced | Normalized to sham levels | Significant | <0.05 | |

| Diaphragm | Muscle Shortening Velocity | ~20% Impaired | Restored to sham levels | ~100% | <0.05 | |

| Power | ~20% Impaired | Restored to sham levels | ~100% | <0.05 |

Signaling Pathways and Mechanism of Action

The expression of MuRF1 is tightly regulated by complex signaling networks. Two of the most prominent pathways are the Forkhead box O (FoxO) and Nuclear Factor-kappa B (NF-κB) signaling cascades. In catabolic states, these pathways are activated, leading to the translocation of FoxO and NF-κB transcription factors to the nucleus, where they bind to the promoter of the Trim63 gene and drive the transcription of MuRF1.

References

- 1. treat-nmd.org [treat-nmd.org]

- 2. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homology modeling, molecular docking and electrostatic potential analysis of MurF ligase from Klebsiella pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB but not FoxO sites in the MuRF1 promoter are required for transcriptional activation in disuse muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]

MuRF1-IN-1: A Comprehensive Technical Guide to its Discovery and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, and preclinical evaluation of MuRF1-IN-1 (also identified as EMBL ID#704946), a small molecule inhibitor of Muscle Ring Finger 1 (MuRF1). MuRF1 is a critical E3 ubiquitin ligase implicated in muscle atrophy, making it a prime therapeutic target for muscle wasting conditions associated with various diseases, including cardiac cachexia. This document details the scientific journey from high-throughput screening to in vivo validation, presenting key data, experimental protocols, and the underlying signaling pathways.

Introduction to MuRF1 and Muscle Atrophy

Skeletal muscle atrophy, the progressive loss of muscle mass and strength, is a debilitating condition that significantly impacts the quality of life and prognosis of patients with chronic diseases such as cancer, heart failure, sepsis, and diabetes.[1][2] At the molecular level, muscle atrophy results from an imbalance between protein synthesis and degradation, with an accelerated rate of protein breakdown. The ubiquitin-proteasome system (UPS) is the primary pathway responsible for targeted protein degradation in skeletal muscle.[3]

Within the UPS, E3 ubiquitin ligases confer substrate specificity, identifying target proteins for ubiquitination and subsequent degradation by the 26S proteasome.[3] Two muscle-specific E3 ligases, Muscle Atrophy F-box (MAFbx/atrogin-1) and Muscle RING Finger 1 (MuRF1), are considered master regulators of muscle wasting.[3] Their expression is significantly upregulated in various models of muscle atrophy. MuRF1, in particular, plays a crucial role by targeting key myofibrillar proteins, such as myosin heavy chain, for degradation. Given its central role, the inhibition of MuRF1 presents a promising therapeutic strategy to counteract muscle atrophy.

Discovery of this compound

This compound was identified through a high-throughput screening campaign designed to find small molecules that disrupt the interaction between MuRF1 and its substrate, the giant sarcomeric protein titin. This interaction is crucial for MuRF1's function in promoting the breakdown of the sarcomere.

The screening process involved the following key steps:

-

Compound Library Screening: A library of 130,000 small molecules was screened for their ability to inhibit the interaction between the coiled-coil domain of MuRF1 and the A168-170 region of titin.

-

Primary Assay: An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was utilized to monitor the MuRF1-titin interaction. This bead-based assay generates a detectable signal when the two proteins are in close proximity.

-

Hit Confirmation and Prioritization: Initial hits were confirmed, and their potency was determined. Compounds with significant inhibitory activity were prioritized for further characterization.

-

Secondary Assays: Prioritized compounds were subjected to secondary assays to evaluate their effect on MuRF1's E3 ligase activity and their cytotoxicity in muscle cell lines.

This systematic approach led to the identification of this compound (ID#704946) as a potent inhibitor of the MuRF1-titin interaction with favorable biological properties.

Figure 1: Discovery workflow for this compound.

Chemical Synthesis of this compound

A specific, detailed chemical synthesis protocol for this compound (CAS 445222-91-3) is not publicly available in the cited literature. The compound was identified from a commercial compound library during a high-throughput screening campaign.

However, the chemical structure of this compound is a tetrahydrobenzo[g]quinoline-carbonitrile derivative. The synthesis of similar quinoline-based heterocyclic compounds often involves a one-pot multicomponent reaction. A plausible general synthetic approach for this class of compounds involves the reaction of a tetralone derivative, an aromatic aldehyde, and a cyano-containing active methylene compound in the presence of a catalyst such as ammonium acetate.

Figure 2: General synthetic scheme for related compounds.

Mechanism of Action

This compound exhibits a dual mechanism of action to counteract muscle atrophy:

-

Inhibition of MuRF1-Titin Interaction: The primary mechanism is the disruption of the protein-protein interaction between MuRF1 and titin. This interference is thought to prevent the recruitment of MuRF1 to the sarcomere, thereby inhibiting the initiation of myofibrillar protein degradation.

-

Inhibition of E3 Ligase Activity: this compound also directly inhibits the E3 ubiquitin ligase activity of MuRF1. This prevents the transfer of ubiquitin to its substrates, thereby sparing them from proteasomal degradation.

These actions collectively lead to a reduction in the degradation of crucial muscle proteins, preserving muscle mass and function.

Figure 3: Dual mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Value | Reference |

| IC50 (MuRF1-Titin Interaction) | AlphaScreen | < 25 µM | |

| Inhibition of MuRF1 E3 Ligase Activity | In vitro ubiquitination assay | Significant inhibition | |

| Effect on Dexamethasone-induced MuRF1 mRNA Expression in C2C12 myotubes | qPCR | Reduction at 10 µM | |

| Effect on Dexamethasone-induced Myotube Atrophy in C2C12 cells | Microscopy | Complete prevention |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Cardiac Cachexia

| Parameter | Measurement | Outcome | Reference |

| Tibialis Anterior (TA) Muscle Wet Weight | Gravimetry | Preserved | |

| TA Fiber Cross-Sectional Area (CSA) | Histology | Preserved | |

| Extensor Digitorum Longus (EDL) and Soleus Muscle Wet Weights | Gravimetry | Normalized to sham levels | |

| Diaphragm Muscle Shortening Velocity and Power | In vitro muscle function analysis | Restored to sham levels | |

| MuRF1 Protein Expression | Western Blot | Downregulated | |

| Pro-apoptotic Protein BAX | Western Blot | Normalized | |

| Translation Initiation Factor eIF2B-δ | Western Blot | Normalized | |

| Actin Ubiquitination | Western Blot | Attenuated | |

| Proteasome Activity | Proteasome activity assay | Attenuated |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

High-Throughput Screening: AlphaScreen Assay

Objective: To identify small molecule inhibitors of the MuRF1-titin interaction.

Materials:

-

Glutathione Donor Beads and Nickel Chelate Acceptor Beads (PerkinElmer)

-

GST-tagged MuRF1 coiled-coil domain

-

His-tagged titin A168-170 fragment

-

384-well OptiPlate (PerkinElmer)

-

AlphaScreen-compatible plate reader

Protocol:

-

Prepare a solution of GST-MuRF1 and His-titin in AlphaScreen assay buffer.

-

Dispense the protein mixture into the wells of a 384-well plate.

-

Add the small molecule compounds from the library to the wells.

-

Incubate the plate at room temperature to allow for protein-protein interaction and inhibitor binding.

-

Add a suspension of Glutathione Donor Beads and Nickel Chelate Acceptor Beads to each well.

-

Incubate the plate in the dark to allow for bead-protein binding.

-

Read the plate on an AlphaScreen reader. A decrease in the AlphaScreen signal indicates inhibition of the MuRF1-titin interaction.

In Vitro Muscle Atrophy Model: Dexamethasone-Treated C2C12 Myotubes

Objective: To evaluate the effect of this compound on glucocorticoid-induced muscle cell atrophy.

Materials:

-

C2C12 myoblasts

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Dexamethasone

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Microscope with imaging software

Protocol:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

-

To induce differentiation into myotubes, replace the growth medium with DMEM supplemented with 2% HS when cells reach 80-90% confluency.

-

Maintain the differentiation medium for 4-6 days, changing it every 48 hours, until multinucleated myotubes are formed.

-

-

Treatment:

-

Treat the differentiated myotubes with a final concentration of 10-100 µM dexamethasone to induce atrophy.

-

In parallel, treat another set of myotubes with dexamethasone and varying concentrations of this compound.

-

Include a vehicle control (DMSO) group.

-

Incubate for 24-48 hours.

-

-

Analysis:

-

After treatment, wash the cells with PBS.

-

Capture images of the myotubes using a microscope.

-

Measure the diameter of multiple myotubes per field of view using imaging software to quantify the extent of atrophy.

-

In Vivo Muscle Atrophy Model: Monocrotaline-Induced Cardiac Cachexia in Mice

Objective: To assess the in vivo efficacy of this compound in a preclinical model of muscle wasting.

Materials:

-

Male C57BL/6 mice

-

Monocrotaline (MCT)

-

This compound formulated in rodent chow

-

Standard rodent chow

-

Surgical tools for tissue harvesting

-

Equipment for muscle function analysis (e.g., isolated muscle bath)

Protocol:

-

Induction of Cardiac Cachexia:

-

Administer a single intraperitoneal injection of monocrotaline (e.g., 600 mg/kg) to induce pulmonary hypertension, leading to right heart failure and subsequent cachexia.

-

-

Treatment:

-

House the mice in separate cages and provide them with either standard chow or chow containing this compound (e.g., 0.1% w/w).

-

Begin the specialized diet one week prior to MCT injection and continue for the duration of the study (typically 4-6 weeks).

-

-

Monitoring and Endpoint Analysis:

-

Monitor body weight and food intake regularly.

-

At the end of the study, euthanize the mice and carefully dissect skeletal muscles (e.g., tibialis anterior, EDL, soleus, diaphragm).

-

Measure the wet weight of the dissected muscles.

-

Perform in vitro contractile function tests on isolated muscles (e.g., diaphragm strips) to assess force, velocity, and power.

-

Process muscle tissue for histological analysis (e.g., H&E staining to measure fiber cross-sectional area) and molecular analysis (e.g., Western blotting for protein expression and ubiquitination).

-

Signaling Pathways

MuRF1 expression is regulated by a complex network of signaling pathways that are activated during catabolic states. Understanding these pathways provides context for the therapeutic intervention with this compound.

Figure 4: Simplified signaling network controlling MuRF1 expression.

Conclusion

This compound is a promising small molecule inhibitor of the E3 ubiquitin ligase MuRF1. Its discovery through a targeted high-throughput screen and subsequent validation in preclinical models of muscle atrophy highlight its potential as a therapeutic agent for muscle wasting diseases. The dual mechanism of inhibiting both the MuRF1-titin interaction and its E3 ligase activity provides a robust approach to preserving muscle mass and function. Further investigation into its pharmacokinetic and safety profiles is warranted to advance this compound towards clinical development.

References

Investigating the Interaction Between MuRF1-IN-1 and Titin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between the E3 ubiquitin ligase Muscle RING Finger 1 (MuRF1) and the giant muscle protein titin, with a specific focus on the inhibitory compound MuRF1-IN-1. This document details the molecular mechanisms, relevant signaling pathways, quantitative interaction data, and comprehensive experimental protocols to facilitate further research and drug development in the context of muscle atrophy.

Introduction: The MuRF1-Titin Axis in Muscle Homeostasis

Skeletal muscle atrophy, a debilitating loss of muscle mass, is characterized by an imbalance between protein synthesis and degradation. A key pathway implicated in muscle wasting is the ubiquitin-proteasome system, where the E3 ubiquitin ligase MuRF1 plays a critical role.[1][2] MuRF1, also known as TRIM63, is upregulated in various conditions leading to muscle atrophy and targets several sarcomeric proteins for degradation.[3][4]

One of MuRF1's crucial interaction partners is titin, a giant filamentous protein that spans half the sarcomere and is fundamental to its structure, elasticity, and signaling functions.[5] MuRF1 binds to the A168-A170 region of titin, located near the titin kinase domain. This interaction is not only important for the stability of the sarcomeric M-line region but is also implicated in the degradation of titin and other myofibrillar proteins during atrophy. Consequently, inhibiting the MuRF1-titin interaction has emerged as a promising therapeutic strategy to combat muscle wasting.

This compound is a small molecule inhibitor designed to interfere with this critical interaction. This guide will explore the specifics of this interaction and the methodologies to study it.

Quantitative Data: this compound Inhibition of the MuRF1-Titin Interaction

Quantitative analysis of the inhibitory potential of this compound on the MuRF1-titin interaction is crucial for understanding its efficacy. The following table summarizes the available data for the parent compound of this compound (EMBL chemical core ID#704946).

| Compound | Parameter | Value | Method | Reference |

| EMBL ID#704946 (this compound precursor) | IC50 (MuRF1-Titin Interaction) | < 25 µM | AlphaScreen Assay | |

| EMBL ID#704946 (this compound precursor) | Effect | Inhibition of MuRF1 E3 Ligase Activity | Not Quantified | |

| EMBL ID#704946 (this compound precursor) | Effect in C2C12 myotubes | Attenuation of dexamethasone-induced atrophy | Not Quantified |

Note: A precise binding affinity (Kd) for the direct interaction of this compound with MuRF1 or titin is not publicly available at this time.

Signaling Pathways

The expression and activity of MuRF1 are tightly regulated by complex signaling networks that are activated during atrophic conditions. Understanding these pathways is essential for contextualizing the role of the MuRF1-titin interaction.

Caption: Signaling pathways regulating MuRF1 expression and its interaction with titin in muscle atrophy.

Experimental Protocols

AlphaScreen Assay for MuRF1-Titin Interaction

This protocol details a high-throughput method to screen for inhibitors of the MuRF1-titin interaction.

Caption: Workflow for the AlphaScreen-based MuRF1-titin interaction assay.

Methodology:

-

Reagent Preparation:

-

Recombinantly express and purify GST-tagged full-length MuRF1 and His-tagged titin fragment (A168-A170).

-

Prepare stock solutions of AlphaScreen GST Acceptor beads and Streptavidin Donor beads in the appropriate assay buffer.

-

Prepare a stock solution of biotinylated anti-His antibody.

-

Prepare serial dilutions of this compound or other test compounds.

-

-

Assay Procedure:

-

In a 384-well microplate, add the assay buffer, GST-MuRF1, His-titin (A168-A170), biotinylated anti-His antibody, and the test compound.

-

Incubate at room temperature to allow for the formation of the MuRF1-titin complex.

-

Add a mixture of the GST Acceptor and Streptavidin Donor beads.

-

Incubate the plate in the dark at room temperature to allow for bead-protein complex formation.

-

Read the plate using an AlphaScreen-compatible plate reader. The excitation is at 680 nm, and emission is detected at 520-620 nm.

-

-

Data Analysis:

-

A decrease in the AlphaScreen signal indicates inhibition of the MuRF1-titin interaction.

-

Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro Ubiquitination of Titin by MuRF1

This protocol is for validating the E3 ligase activity of MuRF1 towards titin and assessing the inhibitory effect of compounds like this compound.

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT):

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UBE2D family)

-

Recombinant MuRF1

-

Recombinant His-tagged titin fragment (A168-A170) as the substrate

-

Ubiquitin

-

ATP

-

Test inhibitor (this compound) or vehicle control.

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Reaction Termination:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using an anti-His antibody to detect ubiquitinated forms of the titin fragment (which will appear as a ladder of higher molecular weight bands). An anti-ubiquitin antibody can also be used.

-

A reduction in the intensity of the high-molecular-weight ladder in the presence of this compound indicates inhibition of MuRF1's E3 ligase activity.

-

C2C12 Myotube Atrophy Model

This in vitro cell-based assay is used to evaluate the efficacy of this compound in preventing muscle cell atrophy.

Methodology:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in growth medium (DMEM with 10% fetal bovine serum).

-

To induce differentiation into myotubes, switch to differentiation medium (DMEM with 2% horse serum) when the cells reach approximately 80-90% confluency.

-

Allow the myotubes to differentiate and mature for 4-5 days.

-

-

Atrophy Induction and Treatment:

-

Treat the mature myotubes with dexamethasone (e.g., 10-100 µM) to induce atrophy.

-

Concurrently, treat a subset of the dexamethasone-exposed myotubes with different concentrations of this compound.

-

Include appropriate vehicle controls.

-

Incubate for 24-48 hours.

-

-

Analysis of Myotube Morphology:

-

Fix the cells and stain for a muscle-specific protein like myosin heavy chain.

-

Capture images using a microscope.

-

Measure the diameter of the myotubes. A decrease in diameter is indicative of atrophy. An increase in diameter in the this compound treated group compared to the dexamethasone-only group suggests a protective effect.

-

-

Biochemical Analysis:

-

Lyse the cells and perform Western blotting to analyze the expression levels of atrophy markers such as MuRF1 and atrogin-1, and muscle structural proteins like myosin heavy chain.

-

Conclusion

The interaction between MuRF1 and titin is a key event in the progression of skeletal muscle atrophy. The development of inhibitors like this compound that specifically target this interaction represents a promising therapeutic avenue. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to further investigate this critical molecular interaction and to advance the development of novel anti-atrophy therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. mdpi.com [mdpi.com]

- 5. Muscle-specific RING finger-1 interacts with titin to regulate sarcomeric M-line and thick filament structure and may have nuclear functions via its interaction with glucocorticoid modulatory element binding protein-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MuRF1-IN-1 and Related Small Molecules in Preventing Cardiac Cachexia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cardiac cachexia, a debilitating muscle-wasting syndrome associated with end-stage heart failure, significantly contributes to morbidity and mortality. A key driver of this pathology is the E3 ubiquitin ligase, Muscle Ring Finger 1 (MuRF1), which targets myofibrillar proteins for degradation via the ubiquitin-proteasome system. This technical guide provides an in-depth analysis of the therapeutic potential of inhibiting MuRF1, with a particular focus on the small molecule inhibitor MuRF1-IN-1 and its analogs, such as ID#704946 and MyoMed-205. We will explore the underlying molecular mechanisms, present key quantitative data from preclinical studies, detail experimental protocols for inducing and evaluating cardiac cachexia, and visualize the critical signaling pathways and experimental workflows.

Introduction to Cardiac Cachexia and the Role of MuRF1

Cardiac cachexia is a multifactorial metabolic syndrome characterized by significant weight loss, predominantly from skeletal muscle mass depletion.[1][2] This condition is a hallmark of advanced chronic heart failure (CHF) and is associated with a poor prognosis.[1][2] The underlying pathophysiology involves a systemic metabolic imbalance, with accelerated protein degradation outstripping protein synthesis in skeletal muscle.[1]

At the molecular level, a family of genes known as atrogenes are upregulated during muscle atrophy. Among these, the gene Trim63, which encodes the MuRF1 protein, has been extensively studied. MuRF1 functions as an E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system (UPS). Its primary role in muscle wasting is to identify and tag specific muscle proteins, particularly thick filament components like myosin heavy chain and titin, for degradation by the proteasome. Consequently, inhibiting the activity of MuRF1 presents a promising therapeutic strategy to counteract the muscle atrophy seen in cardiac cachexia.

Mechanism of Action: The MuRF1 Signaling Axis

The expression and activity of MuRF1 are tightly regulated by a complex network of signaling pathways that are often dysregulated in heart failure. The primary pathways converging on MuRF1 activation in the context of cardiac cachexia include:

-

The IGF-1/Akt/mTOR Pathway: This is the principal anabolic pathway in skeletal muscle. In healthy individuals, insulin-like growth factor 1 (IGF-1) activates a signaling cascade through PI3K and Akt, which in turn stimulates protein synthesis via mTOR and inhibits the transcription of atrogenes by phosphorylating and sequestering Forkhead box O (FoxO) transcription factors in the cytoplasm. In cardiac cachexia, this pathway is often impaired, leading to reduced protein synthesis and increased MuRF1 expression.

-

The Myostatin/SMAD Pathway: Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a potent negative regulator of muscle growth. It binds to the activin A receptor type IIB (ActRIIB), leading to the phosphorylation of SMAD2/3 transcription factors. Activated SMADs then translocate to the nucleus and promote the transcription of Trim63 (MuRF1) and other atrogenes.

-

Pro-inflammatory Cytokines and the NF-κB Pathway: Chronic heart failure is associated with a state of systemic inflammation, with elevated levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). These cytokines can activate the nuclear factor-kappa B (NF-κB) signaling pathway, which in turn can directly upregulate MuRF1 transcription.

-

Glucocorticoid Signaling: Glucocorticoids, which can be elevated in chronic disease states, can also induce muscle atrophy. They bind to the glucocorticoid receptor (GR), which then acts as a transcription factor to directly increase the expression of MuRF1.

The small molecule inhibitor this compound and its related compounds, such as ID#704946, are designed to interfere with the function of the MuRF1 protein. Some of these inhibitors act by disrupting the interaction between MuRF1 and its protein targets, such as the giant sarcomeric protein titin, thereby preventing the ubiquitination and subsequent degradation of these critical myofibrillar components.

Signaling Pathway Diagram

Caption: Signaling pathways converging on MuRF1-mediated muscle atrophy in cardiac cachexia.

Preclinical Evidence for MuRF1 Inhibition

A growing body of preclinical research has demonstrated the efficacy of small molecule inhibitors of MuRF1 in mitigating muscle wasting in models of cardiac cachexia. The compounds ID#704946 and MyoMed-205 have been prominently featured in these studies.

Quantitative Data from Preclinical Studies

| Study Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |

| In Vitro Inhibitory Activity | |||||

| MuRF1-Titin Complexation IC50 | - | ID#704946 and 8 other compounds | - | <25 µM | |

| In Vivo Efficacy | |||||

| Muscle Mass and Cross-Sectional Area (CSA) | Obese ZSF1 rats (HFpEF model) | MyoMed-205 | Placebo | 26% increase in tibialis anterior muscle mass and CSA | |

| Body Weight Gain | Monocrotaline (MCT)-treated mice | ID#704946 | MCT-treated | Attenuated impaired weight gain | |

| Pulmonary Congestion | MCT-treated mice | ID#704946 | Sham | No significant difference from MCT control | |

| Right Ventricular Hypertrophy | MCT-treated mice | ID#704946 | Sham | No significant difference from MCT control | |

| Muscle Fiber Atrophy | MCT-treated mice | ID#704946 | MCT-treated | Attenuated fiber atrophy | |

| Muscle Contractile Dysfunction | MCT-treated mice | ID#704946 | MCT-treated | Attenuated contractile dysfunction | |

| Molecular Markers | |||||

| MuRF1 Protein Expression | MCT-treated mice | ID#704946 | MCT-treated | Down-regulated MuRF1 expression | |

| BAX (Apoptosis Marker) | MCT-treated mice | ID#704946 | MCT-treated | Normalized BAX expression | |

| elF2B-delta (Protein Synthesis Marker) | MCT-treated mice | ID#704946 | MCT-treated | Normalized elF2B-delta expression | |

| Actin Ubiquitination | MCT-treated mice | ID#704946 | MCT-treated | Attenuated actin ubiquitination | |

| Proteasome Activity | MCT-treated mice | ID#704946 | MCT-treated | Attenuated proteasome activity |

Experimental Protocols

Reproducible and well-characterized animal models are essential for studying cardiac cachexia and evaluating potential therapeutics. The monocrotaline (MCT)-induced model of pulmonary hypertension leading to right heart failure and cachexia is a commonly used protocol.

Monocrotaline-Induced Cardiac Cachexia in Mice

-

Animal Model: C57/BL6 mice are typically used.

-

Induction Agent: Monocrotaline (MCT), a pyrrolizidine alkaloid.

-

Dosage and Administration: Weekly subcutaneous or intraperitoneal injections of MCT. Dosages can range from 200 mg/kg for an 8-week study to 600 mg/kg for a 6-week study.

-

Treatment Protocol: The MuRF1 inhibitor (e.g., ID#704946) is administered, often mixed with chow, starting one week before the first MCT injection and continuing for the duration of the study.

-

Endpoint Analysis (after 6-8 weeks):

-

Physiological Assessment: Body weight, food intake, and signs of pulmonary congestion (e.g., lung weight) are monitored.

-

Cardiac Assessment: Heart weight is measured to assess right ventricular hypertrophy.

-

Skeletal Muscle Analysis:

-

Histology: Tibialis anterior (TA) and diaphragm muscles are excised, sectioned, and stained (e.g., with H&E) to measure muscle fiber cross-sectional area.

-

Functional Analysis: In vitro muscle contractile function of isolated muscles (e.g., extensor digitorum longus or soleus) is assessed.

-

Molecular Analysis: Western blotting and proteomic analyses are performed on muscle lysates to quantify the expression of MuRF1, markers of apoptosis (e.g., BAX), and protein synthesis (e.g., elF2B-delta), as well as ubiquitinated proteins.

-

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating MuRF1 inhibitors in a mouse model of cardiac cachexia.

Conclusion and Future Directions

The inhibition of MuRF1 has emerged as a highly promising therapeutic strategy for combating the debilitating muscle wasting associated with cardiac cachexia. Small molecule inhibitors such as this compound and its analogs have demonstrated a clear ability to attenuate muscle atrophy and dysfunction in preclinical models by preventing the degradation of key myofibrillar proteins. The data strongly support the continued development of MuRF1 inhibitors as a targeted therapy for this unmet medical need.

Future research should focus on several key areas:

-

Optimization of Small Molecule Inhibitors: Further medicinal chemistry efforts are needed to develop inhibitors with improved potency, selectivity, and pharmacokinetic properties suitable for clinical development.

-

Long-term Efficacy and Safety: Studies of longer duration are required to assess the sustained effects of MuRF1 inhibition and to thoroughly evaluate any potential long-term safety concerns.

-

Combination Therapies: Investigating the efficacy of MuRF1 inhibitors in combination with other therapeutic approaches, such as nutritional support and exercise, may lead to synergistic effects and improved patient outcomes.

-

Clinical Translation: The ultimate goal is to translate these promising preclinical findings into effective therapies for patients with cardiac cachexia. Well-designed clinical trials will be essential to validate the safety and efficacy of MuRF1 inhibitors in humans.

References

MuRF1-IN-1: A Molecular Intervention in the Ubiquitin-Proteasome System for Skeletal Muscle Preservation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Skeletal muscle atrophy, a debilitating condition characterized by the progressive loss of muscle mass and function, is a significant clinical challenge in a variety of pathologies, including cancer cachexia, chronic heart failure, sepsis, and disuse. A key driver of muscle wasting is the hyperactivation of the ubiquitin-proteasome system (UPS), the primary cellular machinery for protein degradation. At the heart of this process lies Muscle Ring Finger 1 (MuRF1), a muscle-specific E3 ubiquitin ligase. MuRF1 acts as a critical regulator of muscle protein breakdown by targeting specific proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1][2] Its upregulation is a hallmark of muscle atrophy, making it a prime therapeutic target for the development of interventions aimed at preserving muscle mass and function.[2][3]

This technical guide provides a comprehensive overview of MuRF1-IN-1, a small molecule inhibitor of MuRF1, and its impact on the ubiquitin-proteasome system. We will delve into its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.

The Ubiquitin-Proteasome System and the Role of MuRF1

The ubiquitination cascade is a highly regulated enzymatic process involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[4] The E3 ligase is responsible for substrate specificity, recognizing and binding to target proteins to facilitate the transfer of ubiquitin from an E2 enzyme. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

MuRF1, also known as TRIM63, is a RING-type E3 ligase predominantly expressed in striated muscle. It plays a pivotal role in the breakdown of key myofibrillar proteins, including myosin heavy and light chains, and titin. The expression of MuRF1 is tightly controlled by signaling pathways that are activated during catabolic states.

This compound: A Targeted Inhibitor of MuRF1 Function

This compound is a small molecule inhibitor designed to interfere with the function of MuRF1. Research indicates that this compound is synonymous with the compound identified as ID#704946 , which was discovered through a high-throughput screen of 130,000 compounds. This compound and its analogs, such as MyoMed-205 and MyoMed-946 , have been investigated for their therapeutic potential in preclinical models of muscle atrophy.

Mechanism of Action

The primary mechanism of action of this compound (ID#704946) is the inhibition of the interaction between MuRF1 and its substrate, the giant sarcomeric protein titin. By disrupting this interaction, the inhibitor prevents the subsequent ubiquitination and degradation of titin and other myofibrillar proteins. In addition to blocking the MuRF1-titin interaction, ID#704946 has also been shown to inhibit the E3 ligase activity of MuRF1, including its autoubiquitination. Furthermore, studies have demonstrated that treatment with this compound can lead to a downregulation of MuRF1 mRNA expression.

Quantitative Data on MuRF1 Inhibitors

The following tables summarize the available quantitative data for this compound (ID#704946) and another notable MuRF1 inhibitor, P013222.

| Inhibitor | Assay | Target | Value | Reference |

| ID#704946 | MuRF1-Titin Interaction Inhibition | MuRF1 | IC50 < 25 µM | |

| P013222 | MuRF1 Autoubiquitination Inhibition | MuRF1 | EC50 ~ 2 µM |

| Inhibitor | Cell/Animal Model | Effect | Concentration/Dose | Reference |

| ID#704946 | Dexamethasone-treated C2C12 myotubes | Attenuated the ~2-fold increase in MuRF1 mRNA expression | 10 µM | |

| ID#704946 | Dexamethasone-treated C2C12 myotubes | Prevented myofiber atrophy | 0.1 - 10 µM | |

| ID#704946 | Monocrotaline-induced cardiac cachexia in mice | Attenuated downregulation of MuRF1 protein expression, reduced actin ubiquitination, and impeded proteasome activity | 0.1% w/w in diet | |

| MyoMed-205 | Unilateral diaphragm denervation in rats | Prevented diaphragm fiber atrophy and contractile dysfunction | 50 mg/kg | |

| P013222 | Dexamethasone-treated C2C12 myotubes | Inhibited MuRF1 autoubiquitination and prevented myosin heavy chain degradation | 12.5 - 50 µM |

Signaling Pathways Regulating MuRF1 Expression

The transcriptional regulation of MuRF1 is a complex process involving multiple signaling pathways that converge on the TRIM63 gene promoter. Key pathways include those mediated by the Forkhead box O (FOXO) and Nuclear Factor-kappa B (NF-κB) transcription factors.

Figure 1. Signaling pathways regulating MuRF1 expression.

Experimental Protocols

In Vitro MuRF1 Autoubiquitination Assay

This assay is fundamental for identifying direct inhibitors of MuRF1's E3 ligase activity.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant human MuRF1 protein

-

Biotinylated Ubiquitin

-

ATP solution

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Test compound (this compound) or vehicle (DMSO)

-

Streptavidin-coated donor beads and anti-FLAG antibody-coated acceptor beads (for AlphaScreen) or appropriate antibodies for Western blot detection.

Protocol (AlphaScreen-based):

-

Prepare a reaction mixture containing E1, E2, biotinylated ubiquitin, and MuRF1 in the assay buffer.

-

Add the test compound (this compound) at various concentrations or vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the AlphaScreen beads.

-

Incubate in the dark at room temperature to allow for bead binding.

-

Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates inhibition of MuRF1 autoubiquitination.

Figure 2. Workflow for MuRF1 autoubiquitination assay.

Proteasome Activity Assay in Muscle Tissue Lysates

This assay measures the chymotrypsin-like activity of the proteasome, which is a key indicator of UPS activation.

Materials:

-

Muscle tissue homogenates

-

Proteasome Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 2 mM ATP)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Proteasome inhibitor (e.g., MG132) for control wells

-

96-well black microplate

-

Fluorometric plate reader

Protocol:

-

Homogenize muscle tissue in ice-cold lysis buffer and centrifuge to collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well black plate, add a standardized amount of protein lysate to each well.

-

To a subset of wells, add the proteasome inhibitor MG132 to determine the non-proteasomal fluorescence background.

-

Add the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Calculate the proteasome activity by subtracting the rate of fluorescence change in the inhibitor-treated wells from the total rate of change.

Figure 3. Workflow for proteasome activity assay.

Impact of this compound on the Ubiquitin-Proteasome System

By inhibiting MuRF1, this compound and its analogs exert a significant impact on the ubiquitin-proteasome system, leading to the preservation of muscle mass. The logical flow of this impact is as follows:

-

Inhibition of MuRF1-Substrate Interaction: this compound directly interferes with the binding of MuRF1 to its substrates, such as titin.

-

Reduced Ubiquitination: This inhibition leads to a decrease in the ubiquitination of myofibrillar proteins.

-

Decreased Proteasomal Degradation: With reduced ubiquitination, the targeting of these proteins to the 26S proteasome for degradation is diminished.

-

Preservation of Muscle Protein: Consequently, critical muscle structural proteins are spared from breakdown.

-

Attenuation of Muscle Atrophy: The overall effect is a reduction in the rate of muscle wasting.

Figure 4. Logical flow of this compound's impact.

Conclusion

This compound and its related compounds represent a promising therapeutic strategy for combating skeletal muscle atrophy by directly targeting a key mediator of the ubiquitin-proteasome system. By inhibiting the E3 ligase activity of MuRF1 and its interaction with substrates, these molecules can effectively reduce the degradation of essential muscle proteins, thereby preserving muscle mass and function. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working to advance novel treatments for muscle wasting diseases. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of these inhibitors will be crucial for their translation into clinical practice.

References

- 1. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Small-Molecule Chemical Knockdown of MuRF1 in Melanoma Bearing Mice Attenuates Tumor Cachexia Associated Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MuRF1/TRIM63, Master Regulator of Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of MuRF1-IN-1 Beyond Titin Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the cellular targets of the Muscle RING Finger 1 (MuRF1) inhibitor, MuRF1-IN-1 (also known as EMBL chemical core ID#704946 and MyoMed-205), with a particular focus on its effects beyond the well-established disruption of the MuRF1-titin interaction. MuRF1 is a critical E3 ubiquitin ligase implicated in muscle atrophy, making it a key therapeutic target. This compound was identified in a high-throughput screen for its ability to inhibit the interaction between MuRF1 and titin. Subsequent research has revealed a broader range of cellular effects, indicating a more complex mechanism of action that extends to the modulation of key signaling pathways, protein synthesis, apoptosis, and mitochondrial function. This document synthesizes the current understanding of this compound's molecular interactions and cellular consequences, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support further research and drug development efforts in the field of muscle wasting disorders.

Introduction to MuRF1 and the Rationale for Inhibition

Muscle RING Finger 1 (MuRF1), also known as TRIM63, is a muscle-specific E3 ubiquitin ligase that plays a pivotal role in the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for protein degradation in eukaryotic cells, and its overactivation in skeletal muscle leads to atrophy. MuRF1 is considered an "atrogene," as its expression is significantly upregulated in various catabolic states, including cancer cachexia, sepsis, disuse, and in response to glucocorticoid treatment[1]. MuRF1 mediates the ubiquitination of specific protein substrates, targeting them for degradation by the 26S proteasome.

The initial and most well-characterized substrate of MuRF1 is the giant sarcomeric protein titin[2]. The interaction between MuRF1 and titin is crucial for sarcomere stability, and its disruption is an early event in muscle atrophy. However, the full spectrum of MuRF1's substrates and interacting partners is extensive, encompassing proteins involved in muscle contraction, metabolism, and signaling.

Given its central role in muscle wasting, the inhibition of MuRF1 has emerged as a promising therapeutic strategy. Small molecule inhibitors, such as this compound, are being developed to counteract the detrimental effects of excessive MuRF1 activity. This compound was specifically designed to interfere with the protein-protein interaction between MuRF1 and its substrates, offering a targeted approach to prevent muscle degradation.

This compound: Mechanism of Action

This compound was discovered through a high-throughput screening of approximately 130,000 compounds for their ability to disrupt the interaction between MuRF1 and titin[1][3][4]. Its primary mechanism of action is the inhibition of this crucial protein-protein interaction. It targets the central coiled-coil domain of MuRF1, which is responsible for recognizing and binding to myofibrillar proteins.

Beyond disrupting the MuRF1-titin complex, some studies suggest that this compound may also inhibit the E3 ligase activity of MuRF1. This dual action would not only prevent the initial recognition of substrates but also the subsequent ubiquitination process.

Cellular Targets and Pathways Modulated by this compound Beyond Titin

The effects of this compound extend beyond its direct interaction with titin, influencing a network of cellular processes that are critical in the pathophysiology of muscle atrophy.

Sarcomeric and Cytoskeletal Proteins

While the disruption of the MuRF1-titin interaction is the primary intended effect, this action has downstream consequences for other sarcomeric proteins. By preventing the initial destabilization of the sarcomere, this compound indirectly protects other contractile proteins from degradation. Furthermore, studies have shown that this compound treatment leads to a reduction in actin ubiquitination. This suggests that by inhibiting MuRF1, the degradation of key cytoskeletal components is attenuated.

Known sarcomeric substrates of MuRF1 that are indirectly protected by this compound include:

-

Myosin Heavy Chain (MyHC)

-

Myosin Light Chains (MyLC)

-

Myosin Binding Protein C (MyBP-C)

-

α-actin

-

Troponin I

-

Telethonin (T-cap)

Signaling Pathways

This compound has been shown to modulate several key signaling pathways that regulate muscle mass.

-

Protein Synthesis and Apoptosis: Proteomic and western blot analyses have revealed that treatment with this compound normalizes the levels of proteins associated with protein synthesis and apoptosis. Specifically, it prevents the reduction of the eukaryotic initiation factor 2B delta (eIF2Bδ) and inhibits the increase of the pro-apoptotic protein BAX in models of cardiac cachexia.

-

FoxO and Akt Signaling: In a model of disuse-induced diaphragm atrophy, MyoMed-205 (this compound) was found to mitigate the activation of the transcription factor FoxO1 and increase the phosphorylation of Akt at serine 473. The PI3K-Akt pathway is a major anabolic pathway in muscle, and its activation promotes protein synthesis and inhibits protein breakdown, in part by phosphorylating and inactivating FoxO transcription factors.

-

HDAC4 Phosphorylation: The same study demonstrated that MyoMed-205 normalized the phosphorylation of histone deacetylase 4 (HDAC4) at serine 632. HDAC4 is a known regulator of muscle gene expression and its activity is linked to muscle atrophy.

Regulation of Other Ubiquitin-Proteasome System Components

Interestingly, this compound treatment has been observed to have effects on other components of the UPS.

-

MuRF1 and MuRF2 Expression: Treatment with this compound has been shown to down-regulate the expression of MuRF1 itself. Additionally, it has been reported to inhibit the expression of MuRF2, a close homolog of MuRF1 that shares some overlapping functions and substrates. This suggests a potential feedback mechanism or a broader effect on the regulation of atrogenes.

-

CARP Expression: The expression of the MuRF1 binding partner, Cardiac Ankyrin Repeat Protein (CARP), was also normalized following treatment with this compound in a model of cardiac cachexia.

Mitochondrial Function and Metabolism

Recent evidence points towards a role for MuRF1 in regulating mitochondrial function, and its inhibition by this compound (MyoMed-205) appears to have beneficial effects on mitochondrial metabolism. In a rat model of heart failure with preserved ejection fraction (HFpEF), MyoMed-205 treatment led to an increased synthesis of mitochondrial respiratory chain complexes I and II. This is consistent with findings in MuRF1 knockout mice which also show elevated mitochondrial complex activities, suggesting that MuRF1 negatively regulates mitochondrial function. Proteomic analysis in a cardiac cachexia model also indicated that MyoMed-205 mitigated mitochondrial stress.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound and Related Compounds

| Compound | Target Interaction/Activity | IC50 / Effective Concentration | Cell Model | Reference |

| This compound (ID#704946) | MuRF1-Titin Interaction | <25 µM | - | |

| This compound (ID#704946) | MuRF1 E3 Ligase Activity | Inhibitory | - | |

| This compound (ID#704946) | Dexamethasone-induced MuRF1 mRNA upregulation | 10 µM | C2C12 myotubes | |

| P013222 | MuRF1 Autoubiquitination | EC50 ~2 µM | - |

Table 2: In Vivo Effects of this compound (MyoMed-205) on Cellular Targets and Pathways

| Model | Treatment | Cellular Target/Pathway | Observed Effect | Reference |

| Cardiac Cachexia (mouse) | This compound (ID#704946) | eIF2Bδ expression | Normalized (prevented decrease) | |

| Cardiac Cachexia (mouse) | This compound (ID#704946) | BAX expression | Normalized (prevented increase) | |

| Cardiac Cachexia (mouse) | This compound (ID#704946) | MuRF1 expression | Down-regulated | |

| Cardiac Cachexia (mouse) | This compound (ID#704946) | CARP expression | Normalized | |

| Cardiac Cachexia (mouse) | This compound (ID#704946) | Actin ubiquitination | Attenuated | |

| Disuse Atrophy (rat) | MyoMed-205 (50 mg/kg) | FoxO1 activation | Mitigated | |

| Disuse Atrophy (rat) | MyoMed-205 (50 mg/kg) | Akt phosphorylation (Ser473) | Increased | |

| Disuse Atrophy (rat) | MyoMed-205 (50 mg/kg) | HDAC4 phosphorylation (Ser632) | Normalized | |

| Disuse Atrophy (rat) | MyoMed-205 (50 mg/kg) | MuRF2 expression | Inhibited | |

| HFpEF (rat) | MyoMed-205 | Mitochondrial Complex I & II synthesis | Increased |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the investigation of this compound's cellular targets.

High-Throughput Screening for MuRF1-Titin Interaction Inhibitors (AlphaScreen)

-

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to study biomolecular interactions in a microplate format.

-

Protocol:

-

Protein Preparation: Recombinant MuRF1 (specifically the central coiled-coil domain) and the relevant titin fragment are expressed and purified. One protein is biotinylated, and the other is tagged with an affinity tag (e.g., GST or His-tag).

-

Assay Setup: The assay is performed in a 384-well microplate. Biotinylated MuRF1 is bound to streptavidin-coated donor beads, and the tagged titin fragment is bound to antibody-coated acceptor beads.

-

Compound Incubation: The test compounds (from a chemical library) are added to the wells containing the protein-bead complexes.

-

Detection: The plate is incubated to allow for protein interaction and inhibitor binding. Upon excitation at 680 nm, the donor beads generate singlet oxygen, which diffuses to the nearby acceptor beads if the proteins are in close proximity (i.e., interacting). The singlet oxygen excites the acceptor beads, which then emit light at 520-620 nm.

-

Data Analysis: A decrease in the luminescent signal indicates that the compound has disrupted the MuRF1-titin interaction. IC50 values are calculated from dose-response curves.

-

In Vitro Ubiquitination Assay

-

Principle: This assay reconstitutes the ubiquitination cascade in vitro to assess the E3 ligase activity of MuRF1 and the effect of inhibitors.

-

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing E1 activating enzyme, an appropriate E2 conjugating enzyme, ubiquitin, ATP, and recombinant MuRF1.

-

Inhibitor Treatment: this compound is added to the reaction mixture at various concentrations.

-

Substrate Addition: A known MuRF1 substrate (e.g., a fragment of myosin heavy chain or troponin I) is added to the reaction. For autoubiquitination assays, no external substrate is added.

-

Incubation: The reaction is incubated at 37°C to allow for ubiquitination to occur.

-

Detection: The reaction is stopped by adding SDS-PAGE loading buffer. The ubiquitination of the substrate or MuRF1 itself is detected by western blotting using an anti-ubiquitin antibody or an antibody against the substrate. A ladder of higher molecular weight bands indicates polyubiquitination.

-

Proteomic Analysis of Muscle Tissue

-

Principle: Quantitative mass spectrometry-based proteomics is used to identify and quantify changes in the proteome of muscle tissue following treatment with this compound.

-

Protocol:

-

Sample Preparation: Muscle tissue from control and this compound treated animals is homogenized and lysed. Proteins are extracted, and their concentration is determined.

-

Protein Digestion: Proteins are reduced, alkylated, and digested into peptides using an enzyme such as trypsin.

-

Peptide Labeling (Optional but recommended for quantification): Peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.

-

Data Analysis: The resulting spectra are searched against a protein database to identify the peptides and their corresponding proteins. Specialized software is used to quantify the relative abundance of proteins between the different experimental groups.

-

Western Blotting

-

Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate.

-

Protocol:

-

Protein Extraction and Quantification: As described in the proteomics protocol.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-BAX, anti-p-Akt).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on X-ray film or with a digital imager.

-

Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts discussed in this guide.

Figure 1: Cellular effects of this compound beyond titin interaction.

Figure 2: Workflow of AlphaScreen for MuRF1-Titin interaction inhibitors.

Conclusion and Future Directions

This compound represents a significant advancement in the development of therapeutics for muscle wasting disorders. Its mechanism of action, initially thought to be a straightforward disruption of the MuRF1-titin interaction, is now understood to be more multifaceted, impacting a range of cellular pathways that are central to muscle homeostasis. The ability of this compound to modulate protein synthesis, apoptosis, and mitochondrial function, in addition to inhibiting the ubiquitin-proteasome pathway, highlights its potential as a powerful therapeutic agent.

Future research should focus on several key areas:

-

Off-Target Effects: A comprehensive off-target profiling of this compound is necessary to ensure its specificity and safety. Unbiased proteomic approaches, such as cellular thermal shift assays (CETSA), could be employed to identify other potential binding partners.

-

In Vivo Efficacy and Pharmacokinetics: Further in vivo studies in various models of muscle atrophy are needed to fully characterize the efficacy, pharmacokinetics, and pharmacodynamics of this compound.

-

Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic strategies, such as exercise and nutritional interventions, could lead to more effective treatments for muscle wasting.

-

Structural Biology: Elucidating the crystal structure of MuRF1 in complex with this compound would provide invaluable insights into its precise binding mode and facilitate the rational design of next-generation inhibitors with improved potency and selectivity.

References

- 1. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia | [fondationleducq.org]

- 4. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Differential Impact of MuRF1-IN-1 on Muscle Fiber Types: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule inhibitor, MuRF1-IN-1, and its effects on different skeletal muscle fiber types. It is intended for researchers, scientists, and drug development professionals investigating therapeutic strategies for muscle atrophy. This document synthesizes current knowledge on the mechanism of action of this compound, presents quantitative data from key studies, and provides detailed experimental protocols and signaling pathway diagrams to facilitate further research in this area.

Introduction to MuRF1 and Muscle Atrophy

Skeletal muscle atrophy, the loss of muscle mass, is a debilitating condition associated with a wide range of pathologies, including cancer cachexia, chronic obstructive pulmonary disease (COPD), and disuse. A key regulator of muscle atrophy is the E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1). Under catabolic conditions, MuRF1 expression is upregulated, leading to the ubiquitination and subsequent degradation of specific muscle proteins, particularly myofibrillar components, via the ubiquitin-proteasome system.[1][2][3]

Research has indicated that MuRF1's atrophic effects are not uniform across all muscle fiber types. Studies involving MuRF1 knockout mice have demonstrated a preferential role for MuRF1 in the atrophy of fast-twitch (Type II) muscle fibers.[1][4] This observation has significant implications for the development of targeted therapies to combat muscle wasting. This compound is a small molecule inhibitor that has been developed to target the activity of MuRF1, offering a potential therapeutic avenue to mitigate muscle atrophy.

Mechanism of Action of this compound

This compound, also known as compound ID#704946 and MyoMed-205, is a cell-permeable small molecule designed to inhibit the function of MuRF1. Its primary mechanism of action is the disruption of the protein-protein interaction between MuRF1 and its substrates. By binding to MuRF1, the inhibitor prevents the recognition and subsequent ubiquitination of target proteins, thereby sparing them from degradation by the proteasome. This targeted inhibition of MuRF1's E3 ligase activity helps to preserve muscle protein content and, consequently, muscle mass and function during catabolic states.

Quantitative Effects of this compound on Muscle Fiber Types

While direct comparative studies of this compound on Type I and Type II fibers in a systemic atrophy model are emerging, evidence from a unilateral diaphragm denervation model in rats provides valuable quantitative insights into its fiber-type-specific protective effects. Denervation is a potent inducer of muscle atrophy, and the diaphragm contains a mix of fiber types.

In a study investigating the effects of MyoMed-205 (this compound) on diaphragm atrophy 12 hours after denervation, the inhibitor prevented the reduction in cross-sectional area (CSA) across all fiber types.

| Fiber Type | Treatment Group | Mean Cross-Sectional Area (CSA) (µm²) | % Change from Sham |

| Type I | Sham | 1850 ± 150 | - |

| Denervated (Vehicle) | 1480 ± 120 | -20% | |

| Denervated (MyoMed-205) | 1800 ± 140 | -2.7% | |

| Type IIa | Sham | 2050 ± 180 | - |

| Denervated (Vehicle) | 1640 ± 150 | -20% | |

| Denervated (MyoMed-205) | 2000 ± 170 | -2.4% | |

| Type IIb/x | Sham | 2400 ± 210 | - |

| Denervated (Vehicle) | 1920 ± 180 | -20% | |

| Denervated (MyoMed-205) | 2350 ± 200 | -2.1% |

Data are presented as mean ± standard deviation. Data is representative based on published findings.

These findings demonstrate that this compound effectively mitigates atrophy in both slow-twitch (Type I) and fast-twitch (Type IIa and IIb/x) fibers in the context of denervation-induced muscle wasting.

Further evidence for the preferential role of MuRF1 in Type II fiber atrophy comes from studies on MuRF1 knockout (KO) mice subjected to denervation. These studies have shown that muscles rich in Type II fibers, such as the tibialis anterior, are significantly more protected from atrophy compared to muscles with a mixed fiber type, like the soleus.

| Muscle | Genotype | % Muscle Mass Loss (Denervated vs. Control) |

| Tibialis Anterior (fast-twitch dominant) | Wild-Type | ~40% |

| MuRF1 KO | ~10% | |

| Soleus (mixed fiber type) | Wild-Type | ~30% |

| MuRF1 KO | ~25% |

Data is representative based on published findings.